molecular formula C6H10N2O B11736334 (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

Katalognummer: B11736334
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: LEFVDZCQGFWHQB-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a 5-methyl-1,2-oxazole ring attached to an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the 5-Methyl-1,2-oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethanamine Moiety: The ethanamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine: can be compared with other chiral amines and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the 5-methyl-1,2-oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3/t5-/m1/s1

InChI-Schlüssel

LEFVDZCQGFWHQB-RXMQYKEDSA-N

Isomerische SMILES

CC1=CC(=NO1)[C@@H](C)N

Kanonische SMILES

CC1=CC(=NO1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.